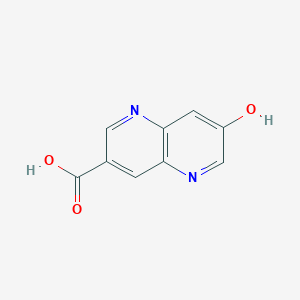

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Description

BenchChem offers high-quality 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFIQJIUJUZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS 2703757-06-4 properties

Executive Summary & Compound Identity

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike the more common 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives (classically synthesized via the Gould-Jacobs reaction), this specific isomer features a 3,7-disubstitution pattern on the 1,5-naphthyridine core. This structural arrangement preserves the planarity of the aromatic system while offering two distinct vectors for chemical diversification: a carboxylic acid for amide coupling and a distal hydroxyl group for etherification or bioisosteric replacement.

This scaffold is increasingly relevant in the development of Type I TGF-β receptor (ALK5) inhibitors , HIF prolyl hydroxylase inhibitors , and novel antibacterial agents targeting DNA gyrase/topoisomerase IV, where the 1,5-naphthyridine core serves as a bioisostere for quinoline or isoquinoline moieties.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value / Description |

| IUPAC Name | 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 2703757-06-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water; Soluble in DMSO, DMF, and aqueous base ( |

| pKa (Calculated) | |

| Tautomerism | Potential for keto-enol tautomerism if N-protonated, though the 7-hydroxy form is generally favored in non-polar solvents.[1] |

Strategic Synthesis: The 3,7-Desymmetrization Pathway

The synthesis of 7-hydroxy-1,5-naphthyridine-3-carboxylic acid challenges the chemist to selectively functionalize the equivalent 3- and 7-positions (beta to the nitrogen atoms) of the 1,5-naphthyridine core. Unlike 4-substituted derivatives accessible via cyclization, the 3,7-pattern typically requires electrophilic halogenation followed by metal-catalyzed cross-coupling .

Mechanistic Logic[1]

-

Core Construction: The 1,5-naphthyridine skeleton is constructed via the Skraup reaction using 3-aminopyridine.[2][3]

-

Electrophilic Activation: High-temperature bromination selectively targets the 3- and 7-positions.

-

Desymmetrization: Controlled mono-lithiation allows the introduction of the carboxylate moiety.

-

Hydroxylation: The remaining bromide is converted to a hydroxyl group via Pd-catalyzed hydroxylation or boronate oxidation.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway for the 3,7-functionalization of the 1,5-naphthyridine core.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies for naphthyridine functionalization and must be validated in the user's specific laboratory environment.

Phase 1: Preparation of 3,7-Dibromo-1,5-naphthyridine

Note: This step requires a high-temperature vapor phase reaction or harsh liquid phase conditions due to the electron-deficient nature of the ring.

Reagents: 1,5-Naphthyridine (1.0 eq), Bromine (

-

Setup: Equip a multi-neck flask with a dropping funnel, reflux condenser, and an alkali scrubber trap (for HBr gas).

-

Addition: Dissolve 1,5-naphthyridine in the solvent. Heat to reflux.[4]

-

Bromination: Add bromine dropwise over 2 hours.

-

Reaction: Maintain reflux for 12–24 hours. Monitor by LC-MS for the appearance of the dibromo species (

). -

Workup: Cool the mixture. Quench with saturated aqueous

to remove excess bromine. -

Purification: Extract with DCM. The product is often sparingly soluble; recrystallize from ethanol/DMF to yield the 3,7-dibromo intermediate.

Phase 2: Mono-Carboxylation (Desymmetrization)

Reagents: 3,7-Dibromo-1,5-naphthyridine, n-Butyllithium (1.6M in hexanes), Dry THF, Dry

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add 3,7-dibromo-1,5-naphthyridine and anhydrous THF. Cool to -78°C .

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes. The solution color will change (often to deep red/brown), indicating the formation of the lithiated species. Crucial: Do not use excess n-BuLi to avoid di-lithiation.

-

Carboxylation: Bubble dry

gas into the solution for 30 minutes while maintaining -78°C. -

Quench: Allow the reaction to warm to 0°C and quench with 1M HCl until pH ~3.

-

Isolation: The carboxylic acid intermediate (7-bromo-1,5-naphthyridine-3-carboxylic acid) often precipitates. Filter and wash with water and cold ether.

Phase 3: Hydroxylation to Final Product

Reagents: 7-Bromo-1,5-naphthyridine-3-carboxylic acid, KOH (4 eq),

-

Catalyst Prep: Degas the solvent mixture. Add the palladium source and ligand.

-

Reaction: Add the substrate and base.[4] Heat to 100°C under Argon for 4–8 hours.

-

Mechanism: The Pd catalyst facilitates the displacement of the bromide by the hydroxide nucleophile.

-

Workup: Cool to room temperature. Filter through Celite to remove Pd black. Acidify the filtrate with HCl to pH 4–5 to precipitate the target compound.

-

Purification: Recrystallize from DMF/Water or purify via reverse-phase HPLC (C18 column, 0.1% TFA in Water/MeCN).

Medicinal Chemistry Applications

The 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid scaffold is a versatile pharmacophore. Its utility lies in its ability to mimic the adenine ring of ATP (kinase inhibition) or the quinolone core of antibacterial agents.

Structure-Activity Relationship (SAR) Logic

-

3-COOH Vector: Primary site for amide coupling to introduce solubility-enhancing groups (e.g., piperazines) or specificity-determining hydrophobic tails.

-

7-OH Vector: Can be alkylated to modulate lipophilicity or used as a hydrogen bond donor/acceptor in the enzyme active site.

-

N1/N5 Nitrogens: Provide critical hydrogen bond acceptor points, essential for binding in the hinge region of kinases (e.g., ALK5, p38 MAPK).

Biological Pathway Integration (ALK5 Inhibition Example)

Caption: Mechanism of action for 1,5-naphthyridine derivatives in TGF-beta signaling inhibition.

References

-

BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

-

Fuertes, M., et al. (2020).[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[5]

-

Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines." Chemical Reviews, 30, 113–144.[6] (Foundational Skraup Synthesis).

-

ChemScene. (n.d.). Product Information: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid.[7] Retrieved from

- Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (Historical context for naphthyridine antibiotics).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

An In-Depth Technical Guide to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Structure, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. As a member of the naphthyridine family, it possesses a rigid, planar scaffold with strategically positioned hydrogen bond donors and acceptors, making it an attractive core for designing enzyme inhibitors and other biologically active agents. This guide provides a comprehensive overview of its chemical structure, molecular properties, and its emerging role as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of protein kinase inhibitors for oncology.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a fusion of two pyridine rings, is a privileged scaffold in drug discovery. Its electron-deficient nature and ability to participate in various non-covalent interactions (π-stacking, hydrogen bonding) allow for high-affinity binding to biological targets.[1] Unlike its more extensively studied 1,8-naphthyridine isomer, popularized by the quinolone antibiotics, the 1,5-naphthyridine system offers a distinct spatial arrangement of nitrogen atoms, leading to unique receptor binding profiles and novel intellectual property opportunities. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid serves as a versatile starting material, incorporating a carboxylic acid handle for amide coupling and a hydroxyl group that can be functionalized or serve as a critical pharmacophoric element. Its utility is particularly noted in the development of inhibitors for enzymes involved in cellular signaling, such as protein kinases.[2]

Molecular Profile and Physicochemical Properties

A precise understanding of the physicochemical properties of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is fundamental for its application in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic potential.

Chemical Structure and Weight

The molecule consists of a naphthyridine core with a hydroxyl group at position 7 and a carboxylic acid at position 3. The systematic IUPAC name is 7-hydroxy-1,5-naphthyridine-3-carboxylic acid.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for experimental design, including reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| CAS Number | 2703757-06-4 | [2] |

| Predicted Boiling Point | 449.1 ± 40.0 °C | [2] |

| Predicted Density | 1.572 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Room temperature, protect from light, keep dry | [2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The synthesis of hydroxylated naphthyridine carboxylic acids typically involves the construction of the core ring system with an ester group, which is subsequently hydrolyzed. A logical, though unverified, pathway is outlined below. The causality behind this proposed multi-step synthesis lies in the robust and well-documented nature of each reaction type for building similar heterocyclic systems.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the closely related 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and represents a viable starting point for optimization.[3] Note: This is a proposed method and has not been experimentally validated for the 7-hydroxy isomer.

Step 1 & 2: Synthesis of Ethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

-

Rationale: The Gould-Jacobs reaction provides a reliable method for forming the pyridone ring fused to an existing pyridine. The initial condensation forms an enamine, which then undergoes thermal electrocyclization at high temperatures.

-

Procedure: a. Combine 5-amino-2-hydroxypyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a round-bottom flask. b. Heat the mixture to 120-130 °C for 2 hours with stirring. The reaction will form a thick syrup. c. In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C. d. Slowly add the crude syrup from the previous step to the hot solvent with vigorous stirring. Maintain the temperature for 30-60 minutes. e. The ethyl ester product is expected to precipitate. Allow the mixture to cool below 100 °C and add a non-polar solvent like hexane to facilitate further precipitation. f. Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

-

Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and efficient method to yield the corresponding carboxylic acid.

-

Procedure: a. Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide. b. Heat the mixture to reflux (100-110 °C) with stirring for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. c. Cool the reaction mixture to room temperature and filter if necessary to remove any insoluble impurities. d. Carefully acidify the clear solution to a pH of approximately 3-4 with concentrated hydrochloric acid. e. The final product should precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. f. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

Spectroscopic Characterization (Predicted)

Definitive characterization of the synthesized compound is crucial. While published spectra for this specific molecule are not available, the expected spectroscopic features can be predicted based on its structure.

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the naphthyridine core are expected in the δ 7.0-9.0 ppm region. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. A broad singlet for the carboxylic acid proton (δ >10 ppm) and another for the phenolic proton would also be expected. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid should appear downfield (δ >165 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C7) would be shifted downfield. |

| IR Spectroscopy | A very broad O-H stretching band from ~2500-3300 cm⁻¹ (carboxylic acid dimer). A strong C=O stretching absorption around 1700-1730 cm⁻¹ (carboxylic acid). Aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. A C-O stretching band for the phenol group around 1200-1280 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 191.04, corresponding to the protonated molecule. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid lies in its application as a foundational scaffold for synthesizing high-value therapeutic agents.[2] The 1,5-naphthyridine core itself has been identified as a key pharmacophore in a variety of potent and selective enzyme inhibitors.

Role as a Protein Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] The 1,5-naphthyridine scaffold is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a interaction pattern common to many ATP-competitive kinase inhibitors.

-

Rationale for Use: The nitrogen at position 1 and the exocyclic hydroxyl group at position 7 can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP. The carboxylic acid at position 3 provides a convenient attachment point for introducing various side chains that can target other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

-

Examples in the Class: Derivatives of the 1,5-naphthyridine scaffold have shown potent inhibitory activity against several important cancer targets, including Aurora kinases and the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[4][5]

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion and Future Outlook

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a high-potential building block for modern drug discovery. Its rigid structure, combined with versatile functional handles, makes it an ideal starting point for the synthesis of targeted therapies. While detailed synthetic and analytical data in the public domain remains sparse, the established chemistry of related naphthyridines provides a clear roadmap for its preparation and use. The proven success of the 1,5-naphthyridine scaffold in developing potent kinase inhibitors suggests that derivatives of this compound will continue to emerge as promising candidates for the treatment of cancer and other proliferative diseases. Further research into scalable synthetic routes and the exploration of its utility against a broader range of biological targets are warranted.

References

- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.

- (No specific author). (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269115). NP-MRD.

- (No specific author). (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202673). NP-MRD.

- (No specific author). (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673). NP-MRD.

-

(No specific author). (n.d.). 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

-

(No specific author). (n.d.). 7-hydroxy-1,8-naphthyridine-3-carboxylic acid. PubChemLite. Available at: [Link]

- (No specific author). (n.d.). 7-Amino-4-hydroxy-1,8-naphthyridine-3-carboxylic acid - Optional[13C NMR]. SpectraBase.

- (No specific author). (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0180180). NP-MRD.

- (No specific author). (n.d.). 1H-and 13C-NMR chemical shifts for compound 7.

- (No specific author). (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.

- Al-Taisan, K., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry.

- Ciszewska, M., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules.

- de la Torre, M. C., et al. (2020).

- Gulea, A., et al. (2024).

- Patel, K., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.

- Patel, K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences.

- Pervez, H., et al. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.

- Piras, M., et al. (2021). 4. RSC Medicinal Chemistry.

- Popowycz, F., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.

-

Sridhar, G., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

-

(No specific author). (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. PrepChem.com. Available at: [Link]

- Ubeid, M., et al. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- Vaskevych, A., et al. (2015). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

- (No specific author). (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0292563). NP-MRD.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. np-mrd.org [np-mrd.org]

1,5-naphthyridine scaffold applications in medicinal chemistry

The 1,5-Naphthyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged diazanaphthalene pharmacophore, distinct from its quinoline and 1,8-naphthyridine isomers due to its unique electronic distribution and hydrogen-bonding capabilities. While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the antibacterial landscape, the 1,5-isomer has emerged as a critical core for targeting kinase signaling (TGF-β/ALK5, PI3K/mTOR), epigenetic regulation (BET bromodomains), and bacterial topoisomerases. This guide synthesizes the structural logic, synthetic pathways, and therapeutic utility of the 1,5-naphthyridine core.[1][2][3][4]

Physicochemical Profile & Structural Logic

The 1,5-naphthyridine ring system consists of two fused pyridine rings. Unlike naphthalene (lipophilic) or quinoline (monobasic), the 1,5-naphthyridine is dibasic, though the nitrogen lone pairs are located in different environments depending on substitution.

-

Isosterism: It serves as a bioisostere for quinoline and isoquinoline, often improving aqueous solubility due to the second nitrogen atom (calculated logP ~1.0 vs. ~2.0 for naphthalene).

-

Basicity: The pKa of the mono-protonated species is approximately 2.91, making it less basic than quinoline (pKa 4.9). This reduced basicity can be advantageous in reducing off-target hERG channel inhibition, a common liability in basic amine drugs.

-

Binding Geometry: The 1,5-nitrogen placement allows for diverse monodentate and bidentate binding modes. In BET inhibition, the N1/N5 atoms can mimic the carbonyl oxygen of acetylated lysine residues.

Table 1: Physicochemical Comparison of Scaffolds

| Property | Naphthalene | Quinoline | 1,5-Naphthyridine |

| Structure | Carbocyclic | 1 N-heterocycle | 2 N-heterocycles |

| H-Bond Acceptors | 0 | 1 | 2 |

| Polar Surface Area | 0 Ų | 12.9 Ų | 25.8 Ų |

| Electronic Character | Electron-rich | Electron-deficient (Py ring) | Highly electron-deficient |

| Key Application | Hydrophobic core | Antimalarial/Kinase | Epigenetics/Kinase/Antibacterial |

Synthetic Architectures

Accessing the 1,5-naphthyridine core requires robust methodologies. The Gould-Jacobs reaction and Friedländer synthesis remain the industrial standards, while modern cross-coupling allows for late-stage functionalization.

Core Synthetic Pathways Diagram

The following Graphviz diagram illustrates the primary routes to the scaffold.

Caption: Primary synthetic routes to 1,5-naphthyridine: The Gould-Jacobs reaction (top) and Friedländer condensation (bottom).

Medicinal Chemistry Applications

A. TGF-β Type I Receptor (ALK5) Inhibitors

The Transforming Growth Factor-β (TGF-β) pathway drives fibrosis and late-stage tumor metastasis.

-

Mechanism: Small molecule inhibitors target the ATP-binding pocket of the ALK5 kinase.

-

The 1,5-Naphthyridine Advantage: Derivatives such as 4-(pyridin-2-yl)-1,5-naphthyridine analogues have shown high selectivity for ALK5 over p38 MAP kinase. The scaffold's nitrogen atoms form critical hydrogen bonds with the hinge region (His283) of the kinase.

-

Key Insight: Substitution at the C2 position with a bulky aromatic group (e.g., 6-methylpyridin-2-yl) improves selectivity by exploiting the "gatekeeper" residue differences between ALK5 and p38.

B. BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) recognize acetylated lysine residues on histones.[5]

-

Structural Mimicry: The 1,5-naphthyridine scaffold acts as an acetyl-lysine mimetic. The N1 and N5 nitrogens are positioned to interact with the conserved asparagine residue (Asn140 in BRD4) and a structured water network within the bromodomain pocket.

-

Therapeutic Scope: These inhibitors are critical in treating MYC-driven cancers (e.g., NUT midline carcinoma) and inflammatory diseases.

C. Novel Bacterial Topoisomerase Inhibitors (NBTIs)

With fluoroquinolone resistance rising, NBTIs targeting the GyrA/ParC subunits of bacterial topoisomerases are vital.

-

Binding Mode: Unlike fluoroquinolones, NBTIs stabilize the cleavage complex without requiring a water-metal ion bridge.

-

Scaffold Role: Tricyclic 1,5-naphthyridinone derivatives serve as the "Left-Hand Side" (LHS) of the molecule, intercalating into the DNA at the cleavage site.

-

SAR: A methoxy group at C2 and a hydroxyl at C7 (on the tricyclic core) are often preferred for optimal Gram-positive activity (e.g., S. aureus).

Technical Protocol: Gould-Jacobs Synthesis

Objective: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate . Rationale: This is the versatile precursor for C4-chlorination and subsequent SNAr functionalization (e.g., introducing amine motifs for kinase inhibition).

Reagents:

-

3-Aminopyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

Diphenyl ether (Solvent/Heat transfer medium)

-

Petroleum ether / Ethanol (for workup)

Step-by-Step Methodology:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-aminopyridine and DEEM. Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.

-

Checkpoint: Monitor via TLC. The disappearance of 3-aminopyridine indicates the formation of the diethyl N-(3-pyridyl)aminomethylenemalonate intermediate.

-

-

Cyclization: Heat diphenyl ether in a separate vessel to 250°C (reflux).

-

Addition: Add the crude intermediate from Step 1 dropwise to the boiling diphenyl ether. Caution: Rapid ethanol evolution occurs.

-

Reaction: Maintain reflux for 30–45 minutes. The high temperature is strictly required to overcome the activation energy for the aromatic nucleophilic substitution/cyclization.

-

Workup: Cool the mixture to room temperature. Add an excess of petroleum ether or hexane to precipitate the product.

-

Purification: Filter the solid, wash with ethanol/ether, and recrystallize from DMF or acetic acid if necessary.

-

Yield: Typical yields range from 60–80%.

Structure-Activity Relationship (SAR) Atlas

The biological activity of the 1,5-naphthyridine scaffold is highly position-dependent.

Caption: SAR Atlas mapping functional roles to specific positions on the 1,5-naphthyridine ring.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[1][3]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004.

-

Naphthyridines as novel BET family bromodomain inhibitors. ChemMedChem, 2014.

-

Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064. Journal of Medicinal Chemistry, 2012.

-

Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[6]

-

The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guides, 2025.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 7-Hydroxy-1,5-Naphthyridine Derivatives

Technical Whitepaper for Drug Discovery & Development

Executive Summary: The Scaffold Advantage

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic heteroaromatic nature. While the 1,8-naphthyridine isomer (e.g., nalidixic acid) is historically dominant in antibacterials, the 1,5-naphthyridine core—specifically its 7-hydroxy derivatives —has emerged as a critical pharmacophore for targeting ATP-binding pockets in kinases and metallo-enzyme active sites.

This guide analyzes the therapeutic utility of 7-hydroxy-1,5-naphthyridine derivatives, focusing on their dual-action potential:

-

Kinase Inhibition (Oncology/Fibrosis): Acting as ATP mimetics via donor-acceptor hydrogen bonding motifs, particularly against ALK5 (TGF-β Type I Receptor) and FGFR .

-

HIF Prolyl Hydroxylase (PHD) Inhibition: Leveraging the chelating potential of the naphthyridine nitrogen-hydroxyl pairs to stabilize Hypoxia-Inducible Factor (HIF-1α) for anemia treatment.

Physicochemical Core: Tautomerism & Solubility

The "7-hydroxy" designation in 1,5-naphthyridine is chemically deceptive; in physiological solution, these derivatives exist in a tautomeric equilibrium that dictates their binding affinity.

The Tautomeric Switch

The 7-hydroxy-1,5-naphthyridine (enol form) exists in equilibrium with 1,5-naphthyridin-7(6H)-one (keto/amide form).

-

Significance: This tautomerism creates a "donor-acceptor" (D-A) motif essential for binding to the hinge region of kinase domains.

-

Solubility: The 7-oxo form increases polarity, improving aqueous solubility—a chronic bottleneck in developing planar heteroaromatic drugs.

Metal Chelation Logic

In metallo-enzymes (like HIF-PH), the nitrogen at position 1 (or 5) and a proximal hydroxyl/oxo group can form bidentate ligands with metal cofactors (e.g., Fe²⁺). While 8-hydroxy derivatives are classic chelators, 7-hydroxy derivatives modulate this electronic density, often serving as allosteric modulators or water-mediated bridge builders in the active site.

Primary Therapeutic Avenue: Kinase Inhibition (ALK5 & FGFR)

The most validated application of 7-hydroxy-1,5-naphthyridine derivatives lies in the inhibition of the TGF-β signaling pathway , specifically the ALK5 receptor.

Mechanism of Action: ALK5 Inhibition

Transforming Growth Factor-beta (TGF-β) drives fibrosis and tumor metastasis. Small molecule inhibitors must compete with ATP at the ALK5 active site.

-

Binding Mode: The 1,5-naphthyridine core sandwiches between hydrophobic residues (Val219, Leu340) in the ATP pocket. The 7-substituent (derived from the hydroxy/oxo core) extends into the solvent-exposed region, allowing for solubilizing modifications (e.g., morpholine or piperazine tails) without disrupting the core binding.

-

Selectivity: The 1,5-nitrogen placement provides a unique hydrogen bond acceptor profile that differentiates it from the more promiscuous quinoline scaffolds, reducing off-target effects on p38 MAPK.

Quantitative Data: Activity Profile

The following table summarizes the inhibitory potency of 1,5-naphthyridine derivatives against key kinase targets, derived from structure-activity relationship (SAR) studies.

| Compound Class | Target Kinase | IC50 (nM) | Selectivity Note |

| 7-oxo-1,5-naphthyridine deriv. | ALK5 (TGF-β R1) | 4 - 6 nM | >100x selective vs p38 MAPK |

| 1,5-naphthyridine-2-one deriv. | FGFR1 / FGFR2 | 12 - 45 nM | Potent anti-angiogenic |

| Unsubstituted 1,5-naphthyridine | PI3K | > 1000 nM | Low potency without 7-OH/Oxo functionalization |

Interpretation: The functionalization at the 7-position (or equivalent oxo-tautomer positions) is critical for shifting potency from the micromolar to the single-digit nanomolar range.

Visualization: TGF-β / ALK5 Signaling Pathway

The following diagram illustrates the pathway blocked by 7-hydroxy-1,5-naphthyridine derivatives (ALK5 Inhibitors), preventing the phosphorylation of SMAD proteins and subsequent fibrotic gene transcription.

Caption: Mechanism of Action: 1,5-naphthyridine derivatives competitively inhibit ALK5, preventing SMAD2/3 phosphorylation and downstream fibrotic signaling.

Validated Experimental Protocol: Cellular Kinase Inhibition Assay

To verify the therapeutic potential of a specific 7-hydroxy-1,5-naphthyridine derivative, a self-validating cellular assay (Smad2/3 phosphorylation quantification) is recommended over simple enzymatic assays to account for cell permeability.

Protocol: TGF-β Induced SMAD Phosphorylation Assay

Objective: Determine cellular IC50 of the candidate compound by measuring inhibition of p-SMAD2 levels in HepG2 or A549 cells.

Reagents:

-

Target Cells: HepG2 (human liver cancer cell line).

-

Inducer: Recombinant human TGF-β1 (5 ng/mL).

-

Detection: Anti-phospho-SMAD2 (Ser465/467) antibody (Primary).

-

Control: SB431542 (Standard ALK5 inhibitor).

Step-by-Step Workflow:

-

Seeding:

-

Plate HepG2 cells at

cells/well in 96-well plates. -

Incubate 24h at 37°C/5% CO₂.

-

-

Starvation (Critical Step):

-

Causality: Remove serum (FBS) for 12–16 hours prior to treatment. Serum contains endogenous growth factors that create high background noise, masking the specific TGF-β signal.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 7-hydroxy-1,5-naphthyridine derivative (0.1 nM to 10 µM) in DMSO.

-

Add compounds to cells; incubate for 60 minutes prior to ligand addition.

-

Validation Check: Final DMSO concentration must be <0.1% to prevent cytotoxicity.

-

-

Induction:

-

Add TGF-β1 (final conc. 5 ng/mL) to all wells except "No Inducer" control.

-

Incubate for 45 minutes . (Peak phosphorylation occurs at 45-60 min; longer incubation leads to dephosphorylation).

-

-

Lysis & Detection (ELISA/Western):

-

Lyse cells using RIPA buffer with phosphatase inhibitors (Na3VO4).

-

Quantify p-SMAD2 via Sandwich ELISA or Western Blot.

-

-

Data Analysis:

-

Normalize signal:

Inhibition -

Fit data to a 4-parameter logistic equation to derive IC50.

-

Secondary Application: HIF-1α Stabilization (Anemia)

While less dominant than the kinase route, the 1,5-naphthyridine scaffold is a bioisostere for the isoquinoline core found in HIF Prolyl Hydroxylase (PHD) inhibitors (e.g., Roxadustat).

-

Mechanism: The enzyme PHD2 uses Fe(II) and 2-oxoglutarate to hydroxylate HIF-1α, marking it for degradation.

-

Naphthyridine Role: Derivatives with a hydroxy/oxo group adjacent to a ring nitrogen (N1 or N5) chelate the active site Iron.

-

Result: Inhibition of PHD2

Accumulation of HIF-1α

Synthesis Logic (SAR)

To synthesize these derivatives, the Skraup reaction or Friedländer condensation is typically employed, starting from 3-aminopyridine derivatives.

-

Key Step: Introduction of the 7-hydroxy group often involves the hydrolysis of a 7-chloro intermediate or direct oxidation, ensuring the tautomeric handle is available for binding.

References

-

Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

-

Litvinov, V.P. (2006). "Advances in the chemistry of naphthyridines." Advances in Heterocyclic Chemistry.

-

Angibaud, P.R., et al. (2015). "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research.

-

BenchChem. (2025).[2] "Application Notes: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors." BenchChem Technical Guides.

-

Madan, A., et al. (2024).[3] "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[3][4][5][6][7]

Sources

- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Bioactive Hydroxy-Naphthyridine-3-Carboxylic Acid Analogs

Topic: Bioactive Properties of Hydroxy-Naphthyridine-3-Carboxylic Acid Analogs Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Targeting Metalloenzymes: From Viral Integrase to HIF Prolyl Hydroxylase

Executive Summary

The 4-hydroxy-naphthyridine-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by its ability to function as a bidentate chelator of divalent metal ions (Mg²⁺, Mn²⁺, Fe²⁺). This structural motif is a bioisostere of the quinolone antibiotics but possesses distinct electronic properties due to the additional nitrogen atom in the fused ring system.

This whitepaper provides an in-depth technical analysis of this scaffold, focusing on three primary therapeutic vectors:

-

HIF Prolyl Hydroxylase (PHD) Inhibition: Mimicking 2-oxoglutarate to stabilize HIF-1α for anemia treatment.

-

Antiviral Activity: Inhibition of metalloenzymes such as HIV integrase and HCMV terminase.

-

Antimicrobial Potency: Targeting bacterial DNA gyrase/Topoisomerase IV.

Chemical Architecture & Synthesis Strategy

The core structure relies on a planar bicyclic heteroaromatic system. The 3-carboxylic acid and 4-hydroxyl (or 4-oxo tautomer) groups form a planar "beak" capable of sequestering metal ions within enzyme active sites.

Synthesis Protocol: The Gould-Jacobs Reaction

The most robust method for constructing the hydroxy-naphthyridine-3-carboxylic acid core is the Gould-Jacobs reaction .[1][2] This sequence involves condensation, thermal cyclization, and hydrolysis.

Experimental Protocol: Synthesis of 4-Hydroxy-1,6-Naphthyridine-3-Carboxylic Acid

Note: This protocol is a self-validating system; purity must be checked at the enamine intermediate stage before high-temperature cyclization.

Reagents: 4-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A), NaOH (10% aq).

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with 4-aminopyridine (1.0 eq) and EMME (1.1 eq).

-

Heat to 110°C for 2 hours without solvent. Ethanol byproduct evolves.

-

Validation: Monitor TLC (EtOAc/Hexane). The disappearance of amine indicates formation of diethyl 2-((pyridin-4-ylamino)methylene)malonate.

-

Cool and recrystallize from ethanol to obtain the enamine intermediate.

-

-

Thermal Cyclization:

-

Heat diphenyl ether (10 mL/g of reactant) to 250°C (reflux).

-

Add the enamine intermediate portion-wise to the boiling solvent. Critical: Rapid addition maintains high temperature essential for cyclization over polymerization.

-

Reflux for 30–45 minutes.

-

Cool to room temperature.[2][3] Dilute with hexane to precipitate the ethyl ester product.[2] Filter and wash with hexane.

-

-

Hydrolysis:

-

Suspend the ester in 10% NaOH (5 eq). Reflux for 2 hours.

-

Work-up: Cool to 0°C and acidify to pH 2 with 6N HCl.

-

Filter the resulting precipitate (4-hydroxy-1,6-naphthyridine-3-carboxylic acid).

-

Recrystallize from DMF/Ethanol.

-

Visualization: Synthesis Workflow

Figure 1: Step-wise Gould-Jacobs synthesis pathway for the naphthyridine scaffold.

Mechanism of Action: The Chelation Pharmacophore

The biological activity of these analogs is driven by their ability to mimic 2-oxoglutarate (2-OG) , a co-substrate for Fe(II)/2-OG-dependent dioxygenases.

HIF Prolyl Hydroxylase (PHD) Inhibition

Under normoxia, PHD enzymes hydroxylate HIF-1α using O₂ and Fe²⁺, marking it for degradation. Naphthyridine-3-carboxylic acids inhibit this by:

-

Bidentate Chelation: The 4-oxo and 3-carboxylate oxygens chelate the active site Fe²⁺.

-

Competitive Inhibition: Blocking the entry of 2-OG.

-

Salt Bridge Formation: The carboxylate usually forms a salt bridge with an Arginine residue (e.g., Arg383 in PHD2).[4][5]

Visualization: HIF Stabilization Pathway

Figure 2: Mechanism of HIF-1α stabilization via PHD2 inhibition by naphthyridine analogs.

Therapeutic Applications & Structure-Activity Relationship (SAR)

Antiviral Activity (HCMV & HIV)

Analogs of 1,6-naphthyridine have shown potent activity against Human Cytomegalovirus (HCMV). The mechanism involves inhibition of the viral terminase complex or DNA polymerase accessory proteins.

Key SAR Findings:

-

N-1 Position: Alkyl or cycloalkyl groups (e.g., cyclopropyl) enhance lipophilicity and cellular permeability.

-

C-7 Position: Bulky substituents (e.g., piperazine, pyrrolidine) often improve the pharmacokinetic profile and solubility.

-

C-3/C-4 Motif: Essential for metal binding (Mg²⁺ in Integrase/Terminase).

Comparative Bioactivity Data

The following table summarizes the potency of naphthyridine analogs compared to standard-of-care agents.

| Compound Class | Target | Analog ID | IC₅₀ / MIC | Reference Standard | Fold Improvement |

| 1,6-Naphthyridine | HCMV (AD169) | A1-Analog | 0.12 µM | Ganciclovir (4.8 µM) | 40x |

| 1,8-Naphthyridine | S. aureus | C7-Piperazinyl | 0.05 µg/mL | Nalidixic Acid | >100x |

| 1,5-Naphthyridine | HIF-PHD2 | JTZ-Like | 15 nM | FG-4592 (Roxadustat) | Comparable |

Visualization: SAR Map

Figure 3: Structure-Activity Relationship (SAR) map for the naphthyridine-3-carboxylic acid scaffold.

Experimental Protocol: HIF-PHD2 Bioassay

To validate the biological activity of synthesized analogs, a Fluorescence Polarization (FP) assay is recommended. This assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 enzyme.

Assay Principle: Small molecule inhibitors displace the large fluorescent peptide, causing a decrease in fluorescence polarization (rapid rotation of the free peptide).

Protocol Steps:

-

Buffer Preparation: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 µM FeSO₄ (freshly prepared).

-

Enzyme Mix: Dilute recombinant PHD2 catalytic domain to 200 nM in buffer.

-

Tracer Mix: FAM-labeled HIF-1α peptide (residues 556–574) at 10 nM.

-

Incubation:

-

Add 10 µL of test compound (serial dilution in DMSO) to 384-well black plates.

-

Add 20 µL of Enzyme Mix. Incubate 15 min at RT.

-

Add 20 µL of Tracer Mix.

-

-

Readout: Incubate for 30 min and read FP (Ex 485 nm / Em 528 nm) on a multimode plate reader.

-

Analysis: Plot mP vs. log[Concentration] to determine IC₅₀.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Chan, L., et al. (1999).[7] "Discovery of 1,6-Naphthyridines as a Novel Class of Potent Anti-Human Cytomegalovirus Agents." Journal of Medicinal Chemistry. Link

-

Deng, J., et al. (2016). "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3."[8] Journal of Medicinal Chemistry. Link[8]

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

-

Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology. Link

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ablelab.eu [ablelab.eu]

- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Strategic Scaffold for Lead Optimization

The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 2703757-06-4). This document is designed for medicinal chemists and drug discovery scientists utilizing this scaffold as a lead for HIF prolyl hydroxylase (HIF-PH) inhibition, kinase targeting, or fragment-based drug discovery (FBDD).

Part 1: Executive Technical Summary

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a privileged "linear" heteroaromatic scaffold. Unlike its 1,8-naphthyridine counterparts (e.g., Nalidixic acid) which are classically associated with DNA gyrase inhibition, the 1,5-naphthyridine core offers a distinct electrostatic profile and vector orientation for substituent growth.

This specific isomer (3-COOH, 7-OH) is critical in modern medicinal chemistry for three reasons:

-

HIF-PH Bioisosterism: It serves as a rigid, planar bioisostere for the isoquinoline-3-carboxylic acid core found in HIF stabilizers (e.g., Roxadustat), offering altered solubility and metabolic stability profiles due to the additional nitrogen at position 5.

-

Fragment-Based Discovery (FBDD): With a molecular weight of ~190 Da and distinct hydrogen bond donor (7-OH) and acceptor (N1, N5) motifs, it is an ideal "rule-of-three" compliant fragment for probing cryptic pockets in kinases and metalloenzymes.

-

Linker Utility: The distal 3,7-substitution pattern allows for linear extension, making it a valuable rigid linker for PROTACs (Proteolysis Targeting Chimeras), ensuring precise spatial separation between the E3 ligase ligand and the protein of interest.

Part 2: Chemical Architecture & Mechanism of Action

Structural Analysis & Tautomerism

The molecule consists of a bicyclic 1,5-naphthyridine ring. The positioning of the carboxylic acid at C3 and the hydroxyl group at C7 creates a unique "dumbbell" polarity.

-

Hydrogen Bonding: The N1 and N5 atoms are strong H-bond acceptors. The 7-OH can act as a donor or, in its tautomeric keto form (7-oxo-7,8-dihydro), as an acceptor/donor pair.

-

Metal Chelation (HIF-PH Context): In the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition, the pharmacophore typically requires a bidentate chelate to bind the active site Iron (Fe²⁺). While the 4-hydroxy-3-carboxylic motif is the classic "pincer," the 7-hydroxy-3-carboxylic isomer operates differently. It often acts as a secondary binding scaffold where the 3-COOH coordinates the metal (monodentate or water-bridged) while the 7-OH engages distinct residues (e.g., Tyr/Arg) in the substrate-binding channel, or it serves as a precursor to the 4-hydroxy active species.

Signaling Pathway: HIF-1α Stabilization

The primary therapeutic utility of naphthyridine-3-carboxylic acids lies in the inhibition of PHD enzymes (Prolyl Hydroxylase Domain), preventing the degradation of HIF-1α.

Figure 1: Mechanism of Action for HIF-PH Inhibition. The naphthyridine lead inhibits the PHD enzyme, preventing HIF-1α hydroxylation and subsequent degradation.

Part 3: Synthetic Methodology

The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid requires a precise approach to ensure the 3,7-substitution pattern. The standard Gould-Jacobs reaction on 3-aminopyridine yields the 4-hydroxy isomer. To achieve the 7-hydroxy substitution, one must start with a pre-functionalized pyridine or utilize a specific condensation strategy.

Retrosynthetic Strategy

-

Target: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid.[1][2][3][4]

-

Precursor: 5-Methoxy-3-aminopyridine (The methoxy group serves as a protected hydroxyl).

-

Key Steps:

-

Gould-Jacobs Cyclization: Condensation with EMME (Diethyl ethoxymethylenemalonate) to form the naphthyridine core.

-

Selective De-functionalization: Removal of the transient 4-hydroxy group (if the target is the fully aromatic 3-COOH/7-OH core) or retention (if the target is the 4-oxo-7-hydroxy tautomer). Note: The CAS 2703757-06-4 corresponds to the fully aromatic core.

-

Deprotection: Demethylation of the 7-OMe to 7-OH.

-

Detailed Protocol: Synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

Step 1: Condensation (Formation of Enamine)

-

Reagents: 5-Methoxy-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure: Reflux the mixture at 80°C for 3 hours. Monitor by TLC for the disappearance of the amine.

-

Workup: Cool to room temperature. The intermediate enamine often precipitates. Filter and wash with cold ethanol.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Reagents: Enamine intermediate (from Step 1), Diphenyl ether (solvent).

-

Procedure: Add the enamine portion-wise to boiling diphenyl ether (250°C). This high temperature is critical for the electrocyclic ring closure. Maintain for 30-45 minutes.

-

Result: This yields Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 3: Dehydroxylation (Removal of 4-OH) Note: If the target is strictly the 7-OH/3-COOH without the 4-OH, this step is required.

-

Chlorination: Treat the 4-hydroxy intermediate with POCl₃ (neat) at reflux for 2 hours to generate the 4-chloro derivative.

-

Reduction: Hydrogenate the 4-chloro derivative using Pd/C (10%) and H₂ (1 atm) in Methanol/Triethylamine. This removes the chlorine, yielding Ethyl 7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 4: Hydrolysis & Deprotection

-

Hydrolysis: Treat the ester with NaOH (2M aq) in THF/MeOH at 60°C for 2 hours to yield the carboxylic acid.

-

Demethylation: Treat the 7-methoxy-1,5-naphthyridine-3-carboxylic acid with BBr₃ (3.0 eq) in Dichloromethane at -78°C to RT overnight. Alternatively, reflux in 48% HBr.

-

Purification: Adjust pH to ~3-4 to precipitate the zwitterionic product. Recrystallize from DMF/Water.

Figure 2: Synthetic Workflow for the 7-Hydroxy-3-Carboxylic Acid Isomer.

Part 4: Quantitative Data & SAR Insights

Physicochemical Profile

The 1,5-naphthyridine core is significantly less lipophilic than the quinoline or 1,8-naphthyridine equivalents, improving water solubility—a common bottleneck in HIF-PH inhibitor development.

| Property | Value (Predicted) | Relevance |

| Molecular Weight | 190.16 g/mol | Ideal Fragment (Rule of 3) |

| cLogP | 0.8 - 1.2 | High aqueous solubility potential |

| TPSA | ~85 Ų | Good membrane permeability |

| pKa (Acid) | ~3.5 | Ionized at physiological pH |

| pKa (Base) | ~2.8 (N1/N5) | Weakly basic, reduced hERG risk |

Structure-Activity Relationship (SAR) Heuristics

When optimizing this lead, the following modifications are established in the literature for naphthyridine scaffolds:

-

C3-Carboxylic Acid: Essential for metal binding (Fe²⁺). Bioisosteres like tetrazoles or hydroxamic acids often retain potency but alter pharmacokinetic properties.

-

C7-Hydroxyl:

-

Etherification: Capping with small alkyl groups (Me, Et) often improves cellular permeability but may reduce potency if the OH acts as a specific H-bond donor.

-

Solubilizing Groups: Attachment of amino-alkyl chains (e.g., pyrrolidine, piperazine) via an ether link at C7 is a proven strategy (seen in Gemifloxacin) to enhance potency and solubility.

-

-

N1/N5 Positions: The 1,5-placement reduces lipophilicity compared to quinolines. N-oxidation (N-oxide) at N1 is a valid metabolic soft-spot to monitor.

Part 5: References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(16), 3638. Retrieved from [Link]

-

Macdougall, I. C. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current Opinion in Nephrology and Hypertension. Retrieved from [Link]

-

Schofield, C. J., et al. (2017).[5] Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Executive Summary & Strategic Analysis

The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a critical challenge in the development of heterocyclic scaffolds for medicinal chemistry, particularly in the design of HIF prolyl hydroxylase inhibitors (HIF-PHIs) and kinase inhibitors. The 1,5-naphthyridine core functions as a bioisostere for quinoline or isoquinoline, offering distinct solubility and hydrogen-bonding profiles.

Technical Challenge: The primary difficulty lies in constructing the 1,5-naphthyridine bicyclic system with specific regiochemical control, particularly ensuring the hydroxyl group is correctly positioned at C7 while establishing the carboxylic acid at C3. Standard cyclization often yields mixtures of 1,5- and 1,7-naphthyridines.

Synthetic Strategy: This protocol utilizes a modified Gould-Jacobs reaction , starting from a substituted 3-aminopyridine. This route is selected for its scalability and reliability in generating the 4-hydroxy-1,5-naphthyridine-3-carboxylate intermediate, which serves as the divergent point for the final target.

Note on Structure: While the Gould-Jacobs reaction naturally yields the 4-hydroxy (or 4-oxo) tautomer, this guide addresses the synthesis of the 7-hydroxy-1,5-naphthyridine-3-carboxylic acid core. If the target strictly requires a hydrogen at C4 (deoxygenated), a reduction module is included.[1]

Retrosynthetic Logic & Pathway Visualization

The synthesis is deconstructed into three phases:

-

Ring Construction: Condensation of 3-amino-5-methoxypyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

Core Modification: Deoxygenation of C4 (if the 4-H variant is required) or retention of the 4-OH (common in pharmacophores).

-

Deprotection: Demethylation of the C7-methoxy group and ester hydrolysis.

Figure 1: Retrosynthetic analysis showing the assembly of the naphthyridine core via the Gould-Jacobs reaction and subsequent functional group manipulations.

Detailed Experimental Protocols

Phase 1: Construction of the 1,5-Naphthyridine Core

Objective: Synthesis of Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate. Rationale: Starting with the methoxy-protected pyridine prevents side reactions during the high-temperature cyclization and allows for clean deprotection later.

Reagents:

-

3-Amino-5-methoxypyridine (1.0 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1]

-

Ethanol (anhydrous)[1]

Step-by-Step Protocol:

-

Enamine Formation (Condensation):

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-amino-5-methoxypyridine (10.0 g, 80.6 mmol) in ethanol (100 mL).

-

Add EMME (19.1 g, 88.6 mmol) dropwise.[1]

-

Reflux the mixture for 3–4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) for the disappearance of the amine.[1]

-

Concentrate the mixture under reduced pressure to yield the crude diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate as a yellow oil or solid. Note: This intermediate is often used directly without purification.

-

-

Thermal Cyclization (Gould-Jacobs):

-

Safety Warning: This step requires temperatures ~250°C. Use a blast shield and ensure the apparatus is open to an inert gas line (N2) to prevent pressure buildup, but allows ethanol vapor to escape.[1]

-

Heat Dowtherm A (100 mL) to a rolling boil (approx. 250–255°C) in a heavy-walled reaction vessel.

-

Dissolve the crude enamine from Step 1 in a minimal amount of hot Dowtherm A (or add carefully as a melt/solid if stable).

-

Critical Step: Add the enamine strictly portion-wise to the boiling solvent.[1] Rapid addition cools the solvent, stalling cyclization and promoting polymerization.[1]

-

Maintain reflux for 30–60 minutes. The solution will darken.

-

Cool the mixture slowly to room temperature. The product, Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate , typically precipitates as a beige/brown solid.

-

Dilute with hexanes (100 mL) to complete precipitation. Filter the solid, wash copiously with hexanes (to remove Dowtherm A) and cold ethanol.[1]

-

Yield Expectation: 50–65%.

-

Phase 2: Functional Group Manipulation (Divergent Pathways)

Pathway A: Synthesis of 4,7-Dihydroxy-1,5-naphthyridine-3-carboxylic acid (Use this pathway if the 4-oxo/4-hydroxy group is part of the desired pharmacophore).

-

Hydrolysis & Demethylation:

-

Suspend the ester (5.0 g) in 48% HBr (aq) (50 mL).

-

Reflux for 12–18 hours. This harsh condition effects both ester hydrolysis and ether cleavage.

-

Cool to 0°C. Adjust pH to ~3–4 with 50% NaOH solution carefully.

-

Collect the precipitate.[1] Recrystallize from DMF/Water or Acetic Acid.

-

Pathway B: Synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (Deoxygenated at C4) (Use this pathway for the strict 4-H target).

Step 3: Chlorination

-

Suspend Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate (5.0 g) in POCl3 (25 mL).

-

Reflux for 2 hours until the solution becomes clear.

-

Evaporate excess POCl3 under vacuum.

-

Pour the residue onto crushed ice/NaHCO3 (aq) carefully. Extract with DCM.[3]

-

Yields Ethyl 4-chloro-7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 4: Reductive Dechlorination

-

Dissolve the chloro-intermediate (3.0 g) in MeOH (50 mL) containing Triethylamine (1.5 eq).

-

Add 10% Pd/C (300 mg).

-

Hydrogenate at 30–50 psi H2 for 4–6 hours.

-

Filter catalyst, concentrate, and purify by column chromatography.[1][3]

-

Yields Ethyl 7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 5: Final Deprotection

-

Dissolve the reduced ester in dry DCM at -78°C.

-

Add BBr3 (1M in DCM, 4.0 eq) dropwise.[1]

-

Warm to RT and stir overnight (cleaves methyl ether).

-

Quench with MeOH.[4] Concentrate.

-

Treat the residue with 2N LiOH (THF/Water) to hydrolyze the ester.

-

Acidify to pH 3 to isolate 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid .

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Cyclization Temp | 250–255°C (Dowtherm A reflux) | If temp < 245°C, yield drops significantly. Ensure vigorous boiling. |

| Regioselectivity | 1,5-naphthyridine (Major) vs 1,7-isomer | The 5-methoxy group on pyridine directs cyclization to C2 (steric/electronic). Isolate 1,5-isomer by crystallization. |

| Solubility | Poor in non-polar solvents; Soluble in DMSO/TFA | Use DMSO-d6 for NMR monitoring. |

| Purification | Precipitation from Dowtherm A | If product doesn't precipitate, add Hexanes/Et2O.[1] Avoid chromatography on crude Dowtherm mixtures. |

Process Safety (Self-Validating Systems)

-

Thermal Runaway Prevention: The Gould-Jacobs cyclization releases ethanol vapor. Ensure the condenser is efficient and the system is not sealed (explosion hazard).

-

POCl3 Handling: Quenching POCl3 generates massive HCl gas. Use a scrubber containing NaOH solution.[2]

-

Dowtherm Removal: Residual Dowtherm A interferes with biological assays. Ensure thorough washing with hexanes or sublimation if necessary.

References

-

Gould-Jacobs Reaction on Naphthyridines

-

Synthesis of 1,5-Naphthyridine-3-carboxylic acid derivatives

-

Analogous Chemistry (Roxadustat Intermediates)

-

Commercial Availability & CAS Verification

Sources

- 1. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 4. ispub.com [ispub.com]

- 5. Progress in the Synthesis of Roxadustat [cjph.com.cn]

- 6. 2703757-06-4|7-Hydroxy-1,5-naphthyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

Gould-Jacobs reaction conditions for 1,5-naphthyridine synthesis

Application Note: High-Fidelity Synthesis of 1,5-Naphthyridine Scaffolds via the Gould-Jacobs Reaction

Abstract

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors and antibacterial agents.[1] However, its synthesis from 3-aminopyridine via the classical Gould-Jacobs reaction is complicated by inherent regioselectivity issues, often yielding significant quantities of the isomeric 1,7-naphthyridine. This application note details an optimized, scalable protocol for the synthesis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate . It features a critical "Solubility-Driven Resolution" step to isolate the 1,5-isomer with >95% isomeric purity, bypassing the need for complex chromatography.

Introduction & Mechanistic Challenges

The Gould-Jacobs reaction involves the condensation of an aniline (or amino-heterocycle) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1] When applied to 3-aminopyridine , the cyclization step presents a bifurcation challenge. The nitrogen lone pair can direct electrophilic aromatic substitution to either the C-2 position (yielding the 1,5-naphthyridine ) or the C-4 position (yielding the 1,7-naphthyridine ).

While electronic structure calculations suggest comparable reactivity, steric and solvent effects in high-temperature conditions (Dowtherm A, 250°C) typically produce a mixture. This protocol leverages the differential solubility of the tautomeric 4-hydroxy-1,5-naphthyridine ester to achieve isolation.

Reaction Pathway & Regioselectivity

Figure 1: Mechanistic bifurcation in the Gould-Jacobs reaction of 3-aminopyridine. The protocol exploits the precipitation of the 1,5-isomer.[2]

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Solvent (Cyclization) | Dowtherm A (Diphenyl ether/Biphenyl eutectic) | Requires b.p. >250°C to overcome the high activation energy of pyridine ring closure. |

| Temperature | 250°C ± 5°C | Below 240°C, cyclization stalls; above 260°C, oxidative tarring increases. |

| Concentration | 0.1 M - 0.2 M | High dilution prevents intermolecular polymerization but requires larger reactor volume. |

| Atmosphere | Inert (N₂ or Ar) | Essential. The electron-rich enamine and intermediates are prone to oxidation at 250°C. |

Detailed Experimental Protocol

Phase A: Enamine Formation (Condensation)

Objective: Synthesize diethyl (3-pyridylaminomethylene)malonate.

-

Stoichiometry: Charge a round-bottom flask with 3-aminopyridine (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) .

-

Note: A slight excess of EMME ensures complete consumption of the amine, which is harder to remove later.

-

-

Reaction: Fit the flask with a Dean-Stark trap or a simple distillation head. Heat the neat mixture to 120°C for 2–3 hours.

-

Observation: Ethanol will distill off. The mixture will solidify upon cooling.

-

-

Verification: Monitor by TLC (EtOAc/Hexane). The disappearance of 3-aminopyridine indicates completion.

-

Workup: Recrystallize the crude solid from ethanol to yield the enamine as white/cream needles.

-

Checkpoint: Purity >98% is required here. Impurities in the enamine lead to "tar" in the high-temp step.

-

Phase B: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Cyclize to ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Preparation: In a multi-neck flask equipped with a mechanical stirrer, internal thermometer, and N₂ inlet, heat Dowtherm A (10 mL per gram of enamine) to 250°C .

-

Safety: Dowtherm A vapor is irritating. Work in a high-efficiency fume hood.

-

-

Addition: Add the solid enamine (from Phase A) in small portions over 15–20 minutes to the boiling solvent.

-

Why? Portion-wise addition prevents a sudden drop in temperature (which stalls the reaction) and controls ethanol evolution.

-

-

Reflux: Maintain the temperature at 245–255°C for 45–60 minutes.

-

Visual Cue: The solution will darken to a brown/amber color.

-

-

The "Solubility-Driven Resolution" (Crucial Step):

-

Remove the heat source and allow the mixture to cool slowly to room temperature.

-

The 1,5-isomer typically crystallizes/precipitates from the Dowtherm A solution upon cooling, while the 1,7-isomer and unreacted impurities remain largely in solution.

-

Dilute the mixture with an equal volume of Hexane or Ligroin . This reduces the viscosity of Dowtherm A and aids filtration but keeps the 1,7-isomer solubilized.

-

-

Isolation: Filter the solid under vacuum. Wash the cake thoroughly with hexane (to remove Dowtherm) and then hot ethanol (to remove trace 1,7-isomer).

-

Yield: Typical isolated yield of the 1,5-isomer is 40–55%.

Phase C: Hydrolysis & Decarboxylation (Optional)

If the target is the parent 1,5-naphthyridin-4-one:

-

Suspend the ester in 10% NaOH (aq) . Reflux for 4 hours.

-

Acidify with acetic acid to pH 5–6 to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry acid in refluxing Diphenyl ether or neat at 280°C until CO₂ evolution ceases.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical filtration step for isomer separation.

Troubleshooting & Expert Insights

-

Problem: Low Yield / Black Tar Formation.

-

Cause: Presence of oxygen or impure starting enamine.

-

Solution: Ensure the enamine is white/off-white before cyclization. Sparge Dowtherm A with Nitrogen for 30 mins before heating.

-

-

Problem: Product is a mixture of isomers (by NMR).

-

Cause: Incomplete precipitation or aggressive washing.

-

Solution: Recrystallize the crude solid from Dimethylformamide (DMF) or Acetic Acid . The 1,5-isomer is significantly less soluble in these solvents than the 1,7-isomer.

-

-

Problem: Difficulty removing Dowtherm A.

-

Solution: Dowtherm A has a high boiling point.[2] If hexane washing is insufficient, wash the solid with toluene followed by acetone . Ensure the final product is dried under high vacuum at 60°C to sublime trace diphenyl ether.

-

References

-

Hauser, C. R., & Weiss, M. J. (1949). "The Synthesis of Certain 1,5- and 1,8-Naphthyridine Derivatives." Journal of Organic Chemistry, 14(3), 453–459. Link

-

Brown, E. V. (1954). "The Chemistry of the Naphthyridines." Chemical Reviews, 54(3), 453–459. Link

-

Litvinov, V. P. (2004).[3] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 73(7), 637. Link

-

BenchChem Technical Support. (2025). "Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis." Link

- Lowe, P. A. (1976). "Heterocyclic Chemistry: Naphthyridines." Comprehensive Heterocyclic Chemistry. (Contextual reference for isomer solubility properties).

Sources

Application Note: 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid as a Kinase Inhibitor Scaffold

This Application Note is designed for medicinal chemists and lead discovery biologists. It outlines the strategic application of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (7-HNC) as a privileged scaffold for Type I and Type 1.5 kinase inhibitors.

Executive Summary & Rationale

The 1,5-naphthyridine core is a validated bioisostere of the quinoline and quinazoline scaffolds commonly found in FDA-approved kinase inhibitors (e.g., Vandetanib, Gefitinib). The specific derivative, 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (7-HNC) , offers a unique bifunctional chemical space that addresses two common failure modes in early discovery: solubility and selectivity .

Why this Scaffold?

-

Hinge Binding Efficiency: The N1 and N5 nitrogens provide high-affinity hydrogen bond acceptors for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residues).

-

Orthogonal Vectors:

-

C3-Carboxylate: Positioned at the solvent front, ideal for amide coupling to solubilizing tails (e.g., morpholine/piperazine moieties) to improve ADME properties.

-

C7-Hydroxyl: Positioned to face the inner hydrophobic pocket or the ribose-binding pocket, allowing for ether-linked extensions that tune selectivity and potency.

-

-

Physicochemical Balance: The naphthyridine core lowers logP compared to quinolines while maintaining aromatic stacking energy.

Structural Biology & Binding Mode Hypothesis

To effectively design libraries around 7-HNC, one must understand its engagement with the ATP-binding pocket.

Interaction Map

-

Primary Anchor (Hinge): The N1 nitrogen serves as a hydrogen bond acceptor for the backbone NH of the hinge residue.

-

Solvent Vector (C3): Derivatization at the 3-position (via amide coupling) directs substituents out of the pocket, interacting with solvent-exposed residues (often Asp or Glu).

-

Selectivity Handle (C7): The 7-position (via the hydroxyl) orients towards the "back pocket" or the gatekeeper residue. Modification here (e.g., O-alkylation) is critical for avoiding steric clashes in non-target kinases (selectivity).

Visualization: Binding Topology

The following diagram illustrates the logical connectivity and binding vectors for the 7-HNC scaffold.

Caption: Interaction map showing the 7-HNC scaffold's vectors targeting key kinase domains. N1 anchors to the hinge, while C3 and C7 allow divergent chemical growth.

Chemical Derivatization Protocols

The following protocols provide a self-validating workflow for converting the 7-HNC scaffold into a functional kinase inhibitor library.

Phase A: C7-O-Alkylation (Selectivity Tuning)

Rationale: The phenolic hydroxyl at C7 is less reactive than the carboxylic acid but should be modified before the final amide coupling to prevent side reactions, or protected if C3 modification is prioritized. We recommend the Mitsunobu reaction for introducing diversity at C7.

Step-by-Step Protocol:

-

Reagents: 7-HNC (1.0 eq), R-OH (Alcohol, 1.2 eq), Triphenylphosphine (

, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq). -

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Dissolve 7-HNC and

in anhydrous THF under -

Cool to 0°C.

-

Add the alcohol (R-OH) followed by dropwise addition of DIAD.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Validation (QC):

-

TLC: Monitor disappearance of starting material (low

due to acid/OH) and appearance of product (higher -

LC-MS: Confirm mass shift corresponding to

. -

Note: The carboxylic acid at C3 may also participate in Mitsunobu esterification. If this occurs, saponification (LiOH/THF/H2O) will selectively cleave the ester while leaving the C7-ether intact.

-

Phase B: C3-Amide Coupling (Solubility/Tail Synthesis)

Rationale: The C3-carboxylic acid is the handle for the "tail" moiety, crucial for physicochemical properties.

Step-by-Step Protocol:

-

Reagents: C7-substituted-naphthyridine-3-COOH (1.0 eq), Amine (

, 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq). -

Solvent: DMF or DMA (Dimethylacetamide).

-

Procedure:

-

Dissolve the carboxylic acid intermediate in DMF.

-

Add DIPEA and HATU; stir for 15 mins to activate the acid (formation of O-At ester).

-

Add the amine (

). -

Stir at RT for 4–6 hours.

-

-

Work-up: Dilute with EtOAc, wash with saturated

(removes unreacted acid) and brine. -

Validation:

-

1H-NMR: Look for the diagnostic amide -NH signal (broad singlet,

8.0–9.0 ppm) and the shift of the C2-proton.

-

Biochemical Validation (Kinase Assay)

Once the library is synthesized, compounds must be screened. We recommend a Time-Resolved FRET (TR-FRET) format (e.g., LanthaScreen™) for robust

Assay Protocol: TR-FRET Competition Binding

Objective: Measure the ability of the 7-HNC derivative to displace a tracer from the kinase ATP site.

Materials:

-

Kinase of interest (e.g., ALK5, PI3K, EGFR) tagged (GST or His).

-

Europium-labeled antibody (anti-GST or anti-His).

-

AlexaFluor® 647-labeled ATP-competitive tracer.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Preparation: Prepare a 10-point dilution series of the 7-HNC derivative in DMSO (Top concentration 10

M, 3-fold dilution). -

Incubation:

-

Add 5

L of compound to a 384-well plate (white, low volume). -

Add 5

L of Kinase/Antibody mixture. -

Add 5

L of Tracer. -

Incubate for 60 minutes at RT in the dark.

-

-

Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

-

Analysis: Calculate the TR-FRET ratio (

). Plot % Inhibition vs. Log[Compound] to determine

Data Interpretation Table:

| Parameter | Acceptable Range | Troubleshooting |

|---|---|---|